molecular formula C209H412N16O100 B13726574 Tetra-(amido-PEG23-azide)

Tetra-(amido-PEG23-azide)

Cat. No.: B13726574
M. Wt: 4750 g/mol
InChI Key: PUZMLMMWJUEWIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-(amido-PEG23-azide) involves the functionalization of a PEG backbone with azide groups. The process typically includes the following steps:

    Activation of PEG: The PEG backbone is activated using a suitable reagent, such as a carbodiimide, to introduce reactive sites.

    Amidation: The activated PEG is then reacted with an amine to form amide bonds.

Industrial Production Methods

Industrial production of Tetra-(amido-PEG23-azide) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tetra-(amido-PEG23-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation and material science applications .

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked PEG conjugates, which are used in various applications, including drug delivery and diagnostics .

Scientific Research Applications

Tetra-(amido-PEG23-azide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra-(amido-PEG23-azide) involves the formation of stable triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of molecules and materials .

Comparison with Similar Compounds

Similar Compounds

    Mono-(amido-PEG-azide): A simpler PEG linker with a single azide group.

    Di-(amido-PEG-azide): A PEG linker with two azide groups.

    Tri-(amido-PEG-azide): A PEG linker with three azide groups.

Uniqueness

Tetra-(amido-PEG23-azide) is unique due to its four terminal azide groups, which provide multiple sites for PEGylation. This allows for the creation of more complex and branched structures, enhancing the versatility and functionality of the resulting conjugates .

Properties

Molecular Formula

C209H412N16O100

Molecular Weight

4750 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide

InChI

InChI=1S/C209H412N16O100/c210-222-218-9-21-234-29-37-242-45-53-250-61-69-258-77-85-266-93-101-274-109-117-282-125-133-290-141-149-298-157-165-306-173-181-314-189-197-318-193-185-310-177-169-302-161-153-294-145-137-286-129-121-278-113-105-270-97-89-262-81-73-254-65-57-246-49-41-238-33-25-230-17-5-214-205(226)1-13-322-201-209(202-323-14-2-206(227)215-6-18-231-26-34-239-42-50-247-58-66-255-74-82-263-90-98-271-106-114-279-122-130-287-138-146-295-154-162-303-170-178-311-186-194-319-198-190-315-182-174-307-166-158-299-150-142-291-134-126-283-118-110-275-102-94-267-86-78-259-70-62-251-54-46-243-38-30-235-22-10-219-223-211,203-324-15-3-207(228)216-7-19-232-27-35-240-43-51-248-59-67-256-75-83-264-91-99-272-107-115-280-123-131-288-139-147-296-155-163-304-171-179-312-187-195-320-199-191-316-183-175-308-167-159-300-151-143-292-135-127-284-119-111-276-103-95-268-87-79-260-71-63-252-55-47-244-39-31-236-23-11-220-224-212)204-325-16-4-208(229)217-8-20-233-28-36-241-44-52-249-60-68-257-76-84-265-92-100-273-108-116-281-124-132-289-140-148-297-156-164-305-172-180-313-188-196-321-200-192-317-184-176-309-168-160-301-152-144-293-136-128-285-120-112-277-104-96-269-88-80-261-72-64-253-56-48-245-40-32-237-24-12-221-225-213/h1-204H2,(H,214,226)(H,215,227)(H,216,228)(H,217,229)

InChI Key

PUZMLMMWJUEWIU-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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